molecular formula C16H18ClF3N4O2 B12511972 8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-isopropyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-isopropyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B12511972
M. Wt: 390.79 g/mol
InChI Key: BTVZCMUVAIPNSS-UHFFFAOYSA-N
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Description

8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-isopropyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound with the molecular formula C13H12ClF3N4O2. This compound is characterized by its unique spirocyclic structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-isopropyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps. One common method starts with the preparation of 3-chloro-5-(trifluoromethyl)pyridine, which is then reacted with various reagents to form the desired spirocyclic structure. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-isopropyl-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce amines or alcohols .

Scientific Research Applications

8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-isopropyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-isopropyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-isopropyl-1,3,8-triazaspiro[4.5]decane-2,4-dione lies in its spirocyclic structure, which imparts distinct chemical and biological properties. This structure enhances its stability and specificity in binding to molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C16H18ClF3N4O2

Molecular Weight

390.79 g/mol

IUPAC Name

8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-propan-2-yl-1,3,8-triazaspiro[4.5]decane-2,4-dione

InChI

InChI=1S/C16H18ClF3N4O2/c1-9(2)24-13(25)15(22-14(24)26)3-5-23(6-4-15)12-11(17)7-10(8-21-12)16(18,19)20/h7-9H,3-6H2,1-2H3,(H,22,26)

InChI Key

BTVZCMUVAIPNSS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C2(CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)NC1=O

Origin of Product

United States

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